(E)-4-Alloxycarboxyl Tamoxifen
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Overview
Description
(E)-4-Alloxycarboxyl Tamoxifen is a derivative of tamoxifen, a well-known selective estrogen receptor modulator. Tamoxifen is primarily used in the treatment of estrogen receptor-positive breast cancer. The (E)-4-Alloxycarboxyl variant is distinguished by the presence of an alloxycarboxyl group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-Alloxycarboxyl Tamoxifen typically involves the following steps:
McMurry Olefin Synthesis: This reaction involves the coupling of propiophenone with a benzophenone substituted in the 4-position by a 2-haloethoxy group.
Subsequent Reactions: The intermediate product is then reacted with dimethylamine to yield the desired (E)-isomer.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: (E)-4-Alloxycarboxyl Tamoxifen undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the alloxycarboxyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-4-Alloxycarboxyl Tamoxifen has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential effects on cellular signaling pathways and gene expression.
Medicine: Explored for its potential use in cancer therapy, particularly in cases where traditional tamoxifen is less effective.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-4-Alloxycarboxyl Tamoxifen involves its interaction with estrogen receptors. It competes with endogenous estrogens for binding to estrogen receptor alpha and beta, thereby inhibiting estrogen-mediated cellular proliferation . Additionally, it may activate other signaling pathways, such as NRF2 and caspase-1, which contribute to its anti-inflammatory and immunomodulatory effects .
Comparison with Similar Compounds
Tamoxifen: The parent compound, widely used in breast cancer treatment.
Raloxifene: Another selective estrogen receptor modulator with similar applications.
Fulvestrant: A selective estrogen receptor degrader used in hormone receptor-positive breast cancer.
Uniqueness: (E)-4-Alloxycarboxyl Tamoxifen is unique due to the presence of the alloxycarboxyl group, which may enhance its binding affinity and specificity for estrogen receptors. This modification could potentially improve its therapeutic efficacy and reduce side effects compared to other selective estrogen receptor modulators .
Properties
IUPAC Name |
[3-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenyl] prop-2-enyl carbonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33NO4/c1-5-20-34-30(32)35-27-14-10-13-25(22-27)29(28(6-2)23-11-8-7-9-12-23)24-15-17-26(18-16-24)33-21-19-31(3)4/h5,7-18,22H,1,6,19-21H2,2-4H3/b29-28+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URCDUFVDCWHPCW-ZQHSETAFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC(=CC=C2)OC(=O)OCC=C)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/C1=CC=C(C=C1)OCCN(C)C)\C2=CC(=CC=C2)OC(=O)OCC=C)/C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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